molecular formula C9H11NO B14907405 4-(Bicyclo[1.1.1]pentan-1-yl)-3-oxobutanenitrile

4-(Bicyclo[1.1.1]pentan-1-yl)-3-oxobutanenitrile

Cat. No.: B14907405
M. Wt: 149.19 g/mol
InChI Key: BTNDDYKGSVIOIN-UHFFFAOYSA-N
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Description

4-(Bicyclo[1.1.1]pentan-1-yl)-3-oxobutanenitrile is a compound that features a bicyclo[1.1.1]pentane core, which is known for its unique three-dimensional structure and high strain energy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bicyclo[1.1.1]pentan-1-yl)-3-oxobutanenitrile typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes or the nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for both laboratory and industrial production.

Industrial Production Methods: Large-scale synthesis often employs photochemical addition of propellane to diacetyl, followed by haloform reaction to yield the desired product . This method allows for the production of multigram quantities, which is essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-(Bicyclo[1.1.1]pentan-1-yl)-3-oxobutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized derivatives of the bicyclo[1.1.1]pentane core, such as alcohols, amines, and carboxylic acids .

Scientific Research Applications

4-(Bicyclo[1.1.1]pentan-1-yl)-3-oxobutanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bicyclo[1.1.1]pentan-1-yl)-3-oxobutanenitrile involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides a rigid and three-dimensional structure that can enhance binding affinity and selectivity for target proteins. This unique structure allows the compound to act as a bioisostere, replacing phenyl rings and other functional groups in drug molecules, thereby improving their pharmacokinetic properties .

Comparison with Similar Compounds

Uniqueness: 4-(Bicyclo[111]pentan-1-yl)-3-oxobutanenitrile stands out due to its combination of the bicyclo[11Its ability to serve as a bioisostere for phenyl rings makes it particularly valuable in medicinal chemistry .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

4-(1-bicyclo[1.1.1]pentanyl)-3-oxobutanenitrile

InChI

InChI=1S/C9H11NO/c10-2-1-8(11)6-9-3-7(4-9)5-9/h7H,1,3-6H2

InChI Key

BTNDDYKGSVIOIN-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2)CC(=O)CC#N

Origin of Product

United States

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